molecular formula C24H31ClN2O2 B091464 Doxapram hydrochloride CAS No. 113-07-5

Doxapram hydrochloride

Cat. No.: B091464
CAS No.: 113-07-5
M. Wt: 415.0 g/mol
InChI Key: MBGXILHMHYLZJT-UHFFFAOYSA-N
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Description

Doxapram hydrochloride is a central nervous system stimulant primarily used as a respiratory stimulant. It is commonly administered intravenously to stimulate an increase in tidal volume and respiratory rate. This compound is particularly useful in treating acute respiratory insufficiency in patients with chronic obstructive pulmonary disease and in cases of drug-induced respiratory depression .

Mechanism of Action

Target of Action

Doxapram hydrochloride primarily targets the peripheral carotid chemoreceptors . These chemoreceptors play a crucial role in detecting changes in the oxygen, carbon dioxide, and pH levels in the blood and help regulate respiratory activity .

Mode of Action

This compound interacts with its targets by inhibiting certain potassium channels . This inhibition is thought to stimulate the carotid body, leading to respiratory stimulation . The interaction results in an increase in tidal volume and a slight increase in the respiratory rate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to respiratory regulation . By stimulating the carotid body, this compound enhances the sensitivity of the respiratory center in the brainstem to carbon dioxide, thereby promoting an increase in the rate and depth of respiration .

Pharmacokinetics

This compound is administered intravenously and has a half-life of about 3 hours . It has a mean volume of distribution of about 1.5l/kg in adults . It is mainly metabolized by the liver . One of its main metabolites, keto-doxapram, has slight pharmacological activity and accumulates during continuous intravenous infusion .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in tidal volume and respiratory rate . This is due to the stimulation of the peripheral carotid chemoreceptors, which leads to an increase in the sensitivity of the respiratory center in the brainstem to carbon dioxide . Additionally, a pressor response may result following Doxapram administration, which is more marked in hypovolemic than in normovolemic states .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s respiratory stimulant action is more pronounced in hypovolemic states . Furthermore, the drug’s action can be affected by the patient’s physiological state, such as the presence of chronic obstructive pulmonary disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of doxapram hydrochloride involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with hydrochloric acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically dried at 105°C for 2 hours to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Doxapram hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Doxapram hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Doxapram hydrochloride is unique in its ability to stimulate both tidal volume and respiratory rate effectively. It is also distinct in its mechanism of action, involving the inhibition of potassium channels and activation of carotid chemoreceptors .

Properties

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGXILHMHYLZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047837
Record name Doxapram hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113-07-5
Record name Doxapram hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxapram hydrochloride anhydrous
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxapram hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170958
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Record name Doxapram hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.657
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Record name DOXAPRAM HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8713U6DM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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